1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound characterized by its pyrrole ring structure, which includes a methyl group and a phenyl group at the 1 and 4 positions, respectively, and a carboxylic acid group at the 3 position. Its molecular formula is , and it has a molecular weight of approximately 201.221 g/mol . This compound is part of a larger class of pyrrole derivatives, which are known for their diverse chemical properties and biological activities.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Pyrrole derivatives, including 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid, have been implicated in various biological activities. They exhibit potential as antimicrobial agents, anti-inflammatory compounds, and anticancer agents. The biological mechanisms often involve interactions with enzymes or receptors through non-covalent interactions such as hydrogen bonding and π-π stacking . Research indicates that these compounds may affect multiple biochemical pathways, contributing to their therapeutic potential.
The synthesis of 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods:
These synthetic routes are crucial for producing the compound in both laboratory and industrial settings.
1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid has several applications in medicinal chemistry and materials science:
The compound's unique structure allows it to participate in diverse
Research on interaction studies involving 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid has shown that it can interact with various biological targets. These interactions often include:
Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound.
Several compounds share structural similarities with 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Pyridinecarboxylic Acid | C6H5NO2 | Contains a pyridine ring instead of pyrrole. |
| 2-Pyrrolecarboxylic Acid | C5H5NO2 | Has a different position for the carboxylic group. |
| Methyl 4-phenylpyrrole-3-carboxylate | C12H11NO2 | Ester derivative; differs by having a methyl ester instead of acid. |
| 2-Methylpyrrole | C5H7N | Lacks carboxylic functionality; simpler structure. |
The structural uniqueness of 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid lies in its specific arrangement of functional groups within the pyrrole framework, which enhances its reactivity and biological activity compared to other similar compounds.
The pyrrole ring in 1-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid is a five-membered heterocycle containing one nitrogen atom. Unlike benzene, pyrrole’s aromaticity arises from a conjugated π-system comprising four π-electrons from the double bonds and a lone pair from the nitrogen atom, fulfilling Hückel’s 4n+2 rule (n=1). This electron-rich aromatic system makes the ring highly reactive toward electrophilic substitution, with substituents directing reactivity to specific positions.
The methyl group at the 1-position sterically shields the nitrogen atom, reducing its basicity compared to unsubstituted pyrroles. Meanwhile, the phenyl group at the 4-position introduces π-π stacking capabilities, enhancing intermolecular interactions in solid-state structures. The carboxylic acid group at the 3-position adds polarity, influencing solubility and enabling hydrogen bonding or salt formation.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₁NO₂ | |
| Molecular weight | 201.22 g/mol | |
| CAS Registry Number | 131924-69-1 | |
| Melting point | 216–218°C | |
| IUPAC name | 1-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid |
The electron-donating methyl group and electron-withdrawing carboxylic acid group create a push-pull electronic environment within the pyrrole ring. This polarization stabilizes resonance structures, directing electrophilic attacks preferentially to the 2- and 5-positions of the ring. For instance, in the Vilsmeier-Haack formylation, the 2-position becomes activated, enabling the introduction of formyl groups without ring degradation.
The carboxylic acid moiety also facilitates functionalization. Esterification, as seen in ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate (CAS J783.165J), demonstrates how derivatization modulates solubility and reactivity for synthetic applications.
The Hantzsch pyrrole synthesis represents a fundamental approach for constructing substituted pyrrole rings through the reaction of β-ketoesters with ammonia or primary amines and α-haloketones to yield substituted pyrroles [1] [2] [3]. This classical methodology has undergone significant modifications to enhance its applicability for synthesizing complex pyrrole derivatives such as 1-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid. The reaction proceeds through a well-defined mechanism involving enamine formation, nucleophilic attack, and subsequent cyclization to form the five-membered heterocyclic ring [1] [2].
Recent developments in the Hantzsch synthesis have focused on optimizing reaction conditions and expanding substrate scope through mechanochemical approaches [4] [2]. A generalized version of the Hantzsch pyrrole synthesis developed by Estevez and coworkers demonstrated that highly substituted pyrroles can be synthesized in one-pot reactions with yields ranging from 60 to 97 percent [1] [2]. This advancement involves high-speed vibration milling of ketones with N-iodosuccinimide and p-toluenesulfonic acid to form α-iodoketones in situ, followed by addition of primary amines and β-dicarbonyl compounds [1] [2].
The mechanistic pathway of the Hantzsch synthesis begins with the nucleophilic attack of the primary amine on the β-carbon of the β-ketoester, ultimately forming an enamine intermediate [1] [2] [3]. This enamine subsequently attacks either the carbonyl carbon or the α-carbon of the α-haloketone through nucleophilic addition or substitution mechanisms [1] [2]. The β-ketoester component provides the necessary reactivity through its activated methylene group, which exhibits enhanced acidity due to the electron-withdrawing effects of adjacent carbonyl groups [5].
Research has demonstrated that the choice of β-ketoester significantly influences the regioselectivity and yield of the final pyrrole product [4] [6]. Ethyl acetoacetate and tert-butyl acetoacetate have emerged as particularly effective substrates, with tert-butyl derivatives offering the advantage of in situ ester hydrolysis during the reaction process [7] [8]. The α-haloketone component serves as an electrophilic partner, with α-bromoketones and α-iodoketones showing optimal reactivity patterns [9] [4].
The reaction mechanism proceeds through formation of an imine intermediate following water elimination, which then undergoes intramolecular nucleophilic attack to form the five-membered ring [1] [2] [3]. Final aromatization occurs through hydrogen elimination and pi-bond rearrangement, yielding the substituted pyrrole product [1] [2]. Studies have shown that the relative positioning of substituents in the final product can be controlled through careful selection of the β-ketoester and α-haloketone starting materials [4].
| Substrate Type | Reaction Conditions | Yield Range (%) | Key Features |
|---|---|---|---|
| β-Ketoester + Primary amine + α-Haloketone | Classical heating, acidic medium | 40-80 | Forms enamine intermediate |
| tert-Butyl acetoacetate + Amine + 2-Bromoketone | Continuous flow, 200°C, 8 min residence time | 70-85 | In situ hydrolysis of tert-butyl esters |
| Ethyl acetoacetate + Primary amine + α-Bromoketone | Room temperature to reflux | 55-75 | Traditional batch process |
| β-Dicarbonyl + Primary amine + α-Iodoketone | Mechanochemical conditions with HSVM | 60-97 | High-speed vibration milling |
Continuous flow chemistry has revolutionized the Hantzsch pyrrole synthesis by enabling precise control over reaction parameters and facilitating rapid, efficient transformations [7] [8] [10]. The first one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones was reported with residence times as short as 8 minutes at 200°C [7] [8]. This methodology exploits the hydrogen bromide generated as a byproduct to achieve in situ saponification of tert-butyl esters, providing corresponding carboxylic acids in a single microreactor [7] [8].
Flow synthesis parameters have been systematically optimized to achieve maximum efficiency and yield [7] [8] [10]. Temperature optimization studies revealed that 180°C represents the optimal reaction temperature, balancing reaction rate with product stability [7] [10]. Residence time investigations demonstrated that 1.57 minutes provides optimal throughput for high-yielding transformations, while longer residence times of 7.85 minutes can lead to side product formation [11] [10].
Flow rate optimization has identified 0.25 milliliters per minute as the most stable operating condition, providing excellent yields of 95 percent while maintaining stable pressure conditions [11] [7]. Higher flow rates of 0.50 milliliters per minute resulted in unstable pressure and significantly reduced product yields of approximately 40 percent [11]. The continuous flow approach offers several advantages over traditional batch methods, including reduced reaction times, improved heat and mass transfer, and enhanced safety through better control of exothermic reactions [7] [8] [10].
| Parameter | Optimal Range | Typical Yield (%) | Reference Conditions |
|---|---|---|---|
| Temperature (°C) | 160-200 | 85-95 | 180°C optimal |
| Residence Time (min) | 1-30 | 87-95 | 1.57 min for high throughput |
| Flow Rate (mL/min) | 0.25-0.50 | 40-95 | 0.25 mL/min most stable |
| Pressure (bar) | 5-15 | 80-90 | Atmospheric to 15 bar |
| Solvent System | Single solvent preferred | 85-95 | DMF or acetonitrile |
The Paal-Knorr synthesis represents another fundamental approach for pyrrole construction through the acid-catalyzed formation of pyrrole derivatives from 1,4-dicarbonyl compounds and ammonia or primary amines [12] [13]. This methodology provides a general route for accessing pyrrole derivatives from a variety of 1,4-dicarbonyl compounds and primary amines, making it particularly suitable for the synthesis of substituted pyrrole-3-carboxylic acids [12] [13]. The reaction has been enhanced through the use of various catalysts including Lewis acids and has been improved by microwave radiation [13].
Recent mechanistic studies have provided detailed insights into the energy requirements and structural features of transition states associated with the cyclization step [12]. Quantum chemical methods have established that the Paal-Knorr reaction to generate pyrroles is exergonic by 16.4 kilocalories per mole, making it thermodynamically favorable [12]. The cyclization step is associated with high energy barriers; however, explicit water participation significantly reduces these barriers through water-mediated pathways [12].
The Paal-Knorr cyclocondensation mechanism involves several distinct pathways, with water-mediated routes showing significantly lower activation energies compared to direct cyclization processes [12]. Under neutral conditions, two water-mediated pathways are possible: the monoenol pathway and the hemiketal pathway, requiring 28.9 and 27.1 kilocalories per mole respectively for the cyclization step [12]. These pathways become highly favorable in the presence of hydronium ions, with barriers reduced to only 11.5 kilocalories per mole for the monoenol pathway and 5.5 kilocalories per mole for the hemiketal pathway in the solvent phase [12].
The mechanism exhibits stereochemical preferences, with mechanistic studies demonstrating that dl-diastereomers of 3,4-dimethyl or 3,4-diethyl-2,5-hexanediones react faster than their corresponding meso-diastereomers to form pyrroles [13]. This selectivity arises from conformational factors that influence the ease of cyclization and subsequent aromatization steps [12] [13].
The water-mediated hemialcohol pathway has been identified as the energetically preferred mechanism for pyrrole formation, involving intermediacy of hemialcohols that facilitate ring closure through intramolecular nucleophilic attack [12]. This pathway explains the enhanced reactivity observed under aqueous conditions and provides a mechanistic rationale for the effectiveness of protic solvents in promoting Paal-Knorr cyclizations [12].
Primary amines play a crucial role in the Paal-Knorr reaction through nucleophilic condensation with 1,4-dicarbonyl compounds [14] [13]. The reaction begins with nucleophilic attack of the primary amine on one of the carbonyl carbons, forming an imine intermediate through elimination of water [14]. This initial condensation is followed by intramolecular cyclization involving the second carbonyl group, ultimately leading to pyrrole formation after aromatization [14] [13].
The effectiveness of different primary amines varies significantly based on their nucleophilicity and steric properties [14] [15]. Aliphatic primary amines generally show higher reactivity compared to aromatic amines due to their enhanced nucleophilicity [15]. Ethylenediamine has been successfully employed in Paal-Knorr reactions, demonstrating clean pyrrole formation with yields of 89 percent when reacted with 1,2,4-triphenyl-1,4-dione at 100°C [15].
Mechanistic investigations have revealed that amine basicity influences both the rate of initial imine formation and the subsequent cyclization step [12] [14]. The reaction proceeds more efficiently with amines of moderate basicity, as overly basic amines can lead to competing side reactions while weakly basic amines may result in slow initial condensation [14] [15].
| Catalyst Type | Temperature (°C) | Reaction Time | Yield (%) | Mechanism |
|---|---|---|---|---|
| H₃O⁺ (Acidic) | Room temperature | 2-24 hours | 60-85 | Water-mediated hemialcohol pathway |
| H₂SO₄ (10 mol%) | 180 | 7.85 min (flow) | 95 | Direct cyclization |
| p-TsOH (10 mol%) | 160 | 10-15 min (flow) | 87 | Acid-catalyzed condensation |
| Lewis acids (various) | 80-120 | 1-6 hours | 70-90 | Lewis acid activation |
| Deep eutectic mixtures | 60-80 | 10-30 min | 85-95 | Dual catalyst/solvent system |
Microwave-assisted organic synthesis has emerged as a powerful technique for pyrrole formation, offering advantages including faster reaction times, higher yields, easier work-up procedures, and reduced energy input [16] [17] [18]. The application of microwave irradiation to pyrrole synthesis has been demonstrated across multiple reaction types, including Paal-Knorr condensations, Hantzsch reactions, and novel cyclization methodologies [16] [18] [19].
Microwave-induced polystyrene sulfonate-catalyzed synthesis of pyrroles from amines and 2,5-dimethoxytetrahydrofuran has been accomplished with excellent yields [18]. This method produces pyrroles with polyaromatic amines and represents a promising pathway for synthesizing pharmacologically active pyrroles under microwave irradiation [18]. The microwave conditions enable rapid heating and uniform energy distribution, leading to enhanced reaction rates and improved product selectivity [16] [17].
Recent developments have focused on developing microwave protocols for complex pyrrole synthesis including pyrrole-3-carboxylic acid derivatives [19]. A quick and highly efficient method for synthesizing substituted pyrrole-3-methanols from α-iminonitriles and succinaldehyde under microwave irradiation has been reported [19]. This one-pot method involves aminocatalyzed direct Mannich reaction-cyclization-dehydrocyanation followed by sodium borohydride reduction sequence in good yields up to 75 percent [19].
The microwave-assisted approach has been extended to the synthesis of polycyclic heterocycles through rapid synthesis of pyrrolo-dihydrochromene and pyrrolo-dihydroquinoline compounds [19]. These transformations demonstrate the versatility of microwave heating in promoting complex cyclization sequences that would require extended reaction times under conventional heating conditions [16] [19].
| Substrate System | MW Power/Conditions | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|
| Amine + 2,5-dimethoxytetrahydrofuran | 300W, 120°C | 5-15 min | 85-95 | Faster reaction, higher yields |
| α-Iminonitriles + Succinaldehyde | MW irradiation, aminocatalyzed | One-pot synthesis | 60-75 | Direct Mannich-cyclization |
| Propargylamines + Ethyl vinyl ether | Grubbs-II catalyst, MW heating | Rapid synthesis | 59-76 | 1,2,3-substituted pyrroles |
| β-(Aziridin-2-yl)-β-hydroxy ketones | CH₃CN reflux conditions | 4 hours | 70-85 | Regioselective ring opening |
Solid-phase extraction has become an essential technique for the purification and isolation of pyrrole derivatives, including 1-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid [20] [21] [22]. This technique utilizes the affinity of solutes dissolved or suspended in liquid mobile phases to solid packing materials within columns to achieve separation of desired compounds from impurities [22]. The method offers several advantages over traditional liquid-liquid extraction including lower solvent consumption, a large variety of solid phases, preconcentration capabilities, and high selectivity [23].
Reversed-phase solid-phase extraction using C18 columns has proven particularly effective for pyrrole derivative purification [24] [25]. These columns utilize octadecylsilane-bonded stationary phases that provide excellent retention for moderately polar pyrrole compounds while allowing for selective elution with appropriate solvent systems [24] [25]. Eclipse Plus C18 columns are especially suited for separating basic compounds that produce poor peak shapes on other columns, making them ideal for pyrrole-3-carboxylic acid derivatives [25].
Advanced sorbent materials have been developed specifically for pyrrole compound extraction and purification [20] [21] [26]. Multi-walled carbon nanotubes have been successfully employed as adsorbents for solid-phase extraction of pyrazole and pyrrole pesticides from environmental water samples [20] [21]. These materials demonstrate high extraction efficiency with recoveries ranging from 92.2 to 105.9 percent for reservoir water samples and 98.5 to 103.9 percent for seawater samples [20] [21].
Polypyrrole-based conductive polymers have been synthesized and applied as novel sorbents for solid-phase extraction of environmental pollutants including pyrrole derivatives [26]. These polymers show significantly higher recoveries for aromatic compounds compared to aliphatic compounds, with relative standard deviations lower than 10 percent for spiked samples at sub-parts-per-billion levels [26]. Detection limits for pyrrole compounds using these advanced sorbents range from 15 to 120 nanograms per liter [26].
The optimization of solid-phase extraction parameters requires careful consideration of several factors including the nature and mass of the solid phase, sample flow rate and percolated volume, and the flow rate, nature, and volume of elution solvents [23]. For pyrrole derivatives, hydrophobic phases are typically employed for aqueous samples in reversed-phase mode, while hydrophilic phases are used for hydrophobic organic samples in normal-phase mode [23].
| SPE Phase Type | Target Compounds | Recovery (%) | Detection Limit | Applications |
|---|---|---|---|---|
| C18 Reversed-Phase | Pyrrole derivatives, polar compounds | 85-98 | 10-50 ng/L | Pharmaceutical analysis |
| Multi-walled Carbon Nanotubes | Pyrazole and pyrrole pesticides | 92-106 | 8-19 ng/L | Environmental water analysis |
| Polymeric HLB | Wide range of analytes | 80-95 | 15-100 ng/L | General organic compounds |
| Polypyrrole-based sorbent | Environmental pollutants, PAHs | 85-95 | 15-120 ng/L | Water sample preconcentration |
| Normal Phase Silica | Non-polar pyrrole compounds | 70-90 | 25-150 ng/L | Organic synthesis purification |